Mcaad-3

Description

Structure

3D Structure

Properties

IUPAC Name |

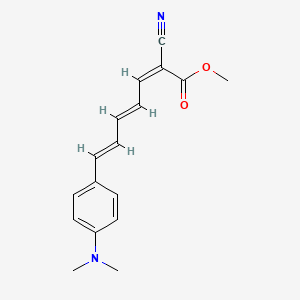

methyl (2Z,4E,6E)-2-cyano-7-[4-(dimethylamino)phenyl]hepta-2,4,6-trienoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2/c1-19(2)16-11-9-14(10-12-16)7-5-4-6-8-15(13-18)17(20)21-3/h4-12H,1-3H3/b6-4+,7-5+,15-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUICGFIMDGFKFH-FGHSSWIZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=CC=CC=C(C#N)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)/C=C/C=C/C=C(/C#N)\C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Mcaad-3: A Technical Guide to its Mechanism of Action in Amyloid Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mcaad-3 is a near-infrared (NIR) fluorescent probe with high affinity and specificity for amyloid-β (Aβ) plaques, the pathological hallmarks of Alzheimer's disease. Its ability to penetrate the blood-brain barrier and bind to Aβ aggregates makes it a valuable tool for in vivo and in vitro imaging studies. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its binding characteristics, experimental protocols for its use, and its role in advancing our understanding of amyloid pathology.

Core Mechanism of Action

This compound, a derivative of DANIR-2c, functions as a molecular rotor. In its unbound state in an aqueous environment, the molecule can freely rotate around its central bond, leading to non-radiative decay of its excited state and thus, low fluorescence. Upon binding to the hydrophobic pockets within the β-sheet structures of Aβ fibrils, this internal rotation is restricted. This restriction forces the molecule into a planar conformation, leading to a significant enhancement of its fluorescence quantum yield and a shift in its emission spectrum to the near-infrared range. This "light-up" property upon binding to its target is the fundamental principle behind its use in amyloid imaging. Docking simulations suggest that this compound and its analogs likely bind to a thin hydrophobic groove on the Aβ fibril parallel to the fibrillar axis, a site also identified for other amyloid-binding agents like IMPY.[1]

Quantitative Data

The following tables summarize the key quantitative properties of this compound.

Table 1: Binding Affinity and Spectral Properties

| Property | Value | Reference |

| Binding Affinity (Ki) | >106 nM | [2] |

| Emission Wavelength (bound to Aβ aggregates) | ~654 nm | [1] |

Table 2: In Vitro Staining Concentrations for Brain Tissue Sections

| Application | Concentration Range | Reference |

| Amyloid Plaque Staining | 5 nM - 2 µM | |

| Optimal Concentration for Plaque vs. Background Discrimination | 25 nM | |

| Maximizing Signal from Background Parenchyma | 1000 nM |

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

In Vitro Preparation of Amyloid-β Fibrils

This protocol describes the preparation of synthetic Aβ fibrils for use in binding assays.

Materials:

-

Synthetic Aβ(1-42) peptide

-

1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

Solubilization: Dissolve the synthetic Aβ(1-42) peptide in HFIP to a concentration of 1 mg/mL.

-

Monomerization: Incubate the solution at room temperature for 1-2 hours to ensure the peptide is in a monomeric state.

-

Evaporation: Remove the HFIP by evaporation under a gentle stream of nitrogen gas or in a speed vacuum concentrator to form a thin peptide film.

-

Resuspension: Resuspend the peptide film in DMSO to a concentration of 1-2 mM.

-

Aggregation: Dilute the DMSO stock solution into PBS (pH 7.4) to a final peptide concentration of 10-100 µM.

-

Incubation: Incubate the solution at 37°C with gentle agitation for 24-72 hours to allow for fibril formation.

-

Confirmation: Confirm fibril formation using techniques such as Thioflavin T (ThT) fluorescence assay or transmission electron microscopy (TEM).

Ex Vivo Staining of Amyloid Plaques in Brain Tissue

This protocol details the procedure for staining Aβ plaques in paraffin-embedded or frozen brain sections from transgenic mouse models or human subjects.

Materials:

-

This compound stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

Ethanol

-

Xylene (for paraffin-embedded sections)

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration (for paraffin-embedded sections):

-

Immerse slides in xylene to remove paraffin.

-

Rehydrate the tissue sections by sequential immersion in decreasing concentrations of ethanol (100%, 95%, 70%, 50%) and finally in distilled water.

-

-

Staining:

-

Prepare a staining solution of this compound in PBS containing 10% ethanol. The final concentration of this compound can be varied (e.g., 5 nM to 2 µM) depending on the experimental goal. For optimal discrimination between plaques and background, a concentration of 25 nM is recommended.

-

Incubate the brain sections in the this compound staining solution for 30 minutes at room temperature in the dark.

-

-

Washing:

-

Rinse the sections with PBS to remove unbound probe.

-

-

Mounting:

-

Mount the sections with an aqueous mounting medium.

-

-

Imaging:

-

Visualize the stained plaques using a fluorescence microscope equipped with appropriate filters for near-infrared imaging (Excitation: ~630 nm, Emission: ~650-700 nm).

-

In Vivo Near-Infrared Fluorescence Imaging in a Transgenic Mouse Model

This representative protocol outlines the steps for non-invasive imaging of amyloid plaques in the brains of living transgenic mice (e.g., 5xFAD or APP/PS1 models).

Materials:

-

This compound solution for injection (e.g., in a vehicle of DMSO, Cremophor EL, and saline)

-

Anesthesia (e.g., isoflurane)

-

In vivo fluorescence imaging system

Procedure:

-

Animal Preparation:

-

Anesthetize the transgenic mouse using isoflurane.

-

Place the mouse in the imaging chamber of the in vivo fluorescence imaging system.

-

-

Probe Administration:

-

Administer this compound via intravenous (tail vein) injection. A typical dose would be in the range of 0.1-1 mg/kg body weight.

-

-

Image Acquisition:

-

Acquire fluorescence images of the brain at various time points post-injection (e.g., 2, 10, 30, 60, and 120 minutes) to assess the pharmacokinetics and brain uptake of the probe.

-

Use appropriate excitation and emission filters for near-infrared fluorescence.

-

-

Data Analysis:

-

Quantify the fluorescence intensity in the brain region of interest over time to determine the optimal imaging window and to compare plaque load between different groups of animals.

-

Visualizations

Logical Relationship of this compound Action

Caption: Logical flow of this compound from a low-fluorescence unbound state to a high-fluorescence bound state upon interaction with amyloid-β fibrils, enabling imaging.

Experimental Workflow for In Vivo Amyloid Imaging

Caption: A streamlined workflow for conducting in vivo near-infrared fluorescence imaging of amyloid plaques in a transgenic mouse model using this compound.

Signaling Pathway (Hypothetical Binding Mechanism)

Caption: A diagram illustrating the proposed binding mechanism of this compound to the hydrophobic groove of an amyloid-β fibril, leading to fluorescence enhancement.

Conclusion

This compound is a potent near-infrared probe for the sensitive and specific detection of amyloid-β plaques. Its mechanism of action, based on fluorescence enhancement upon binding-induced rotational restriction, allows for high-contrast imaging in both in vitro and in vivo settings. The detailed protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals seeking to utilize this compound in their studies of Alzheimer's disease and other amyloid-related pathologies. As of the current date, there is no publicly available information regarding clinical trials involving this compound.

References

Mcaad-3 Probe for Amyloid-β Plaque Detection: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Principle of Mcaad-3 for Aβ Plaque Detection

This compound is a near-infrared (NIR) fluorescent probe specifically designed for the in vivo and ex vivo detection of amyloid-beta (Aβ) plaques, a key pathological hallmark of Alzheimer's disease. Its functionality is based on a donor-acceptor molecular architecture, which allows it to readily penetrate the blood-brain barrier. This compound exhibits a strong binding affinity for the β-sheet structures characteristic of Aβ aggregates.[1][2][3] Upon binding, the probe undergoes a conformational change that results in a significant increase in its fluorescence intensity and a shift in its emission spectrum, enabling clear visualization of Aβ plaques.[3][4] This property makes this compound a valuable tool for preclinical research in Alzheimer's disease, facilitating the monitoring of plaque deposition and the evaluation of potential therapeutic interventions. This compound is an analog of DANIR 2c, offering an extended emission wavelength.

Quantitative Data

The following table summarizes the key quantitative properties of the this compound probe based on available research.

| Property | Value | Notes |

| Binding Affinity (Ki) | >106 nM | For Aβ polymers. |

| Emission Wavelength (Bound) | ~654 nm | When bound to Aβ aggregates. |

| Purity | >99% | As supplied by vendors. |

| Molecular Weight | 282.34 g/mol |

Experimental Protocols

In Vivo Imaging of Aβ Plaques in Transgenic Mice

This protocol provides a general framework for using this compound for in vivo NIR fluorescence imaging in mouse models of Alzheimer's disease.

Materials:

-

This compound probe

-

Vehicle for solubilizing the probe (e.g., DMSO, saline)

-

Transgenic mouse model of Alzheimer's disease (e.g., 5xFAD)

-

Wild-type control mice

-

In vivo NIR imaging system

Procedure:

-

Probe Preparation: Dissolve this compound in a suitable vehicle to the desired concentration. The final injection volume should be appropriate for the mouse's weight.

-

Animal Preparation: Anesthetize the transgenic and wild-type mice.

-

Probe Administration: Administer the prepared this compound solution intravenously to the mice.

-

NIR Imaging: Acquire images at various time points post-injection (e.g., 2, 10, 30, 60 minutes) using an in vivo NIR imaging system. This allows for the assessment of probe kinetics, including brain uptake and clearance.

-

Image Analysis: Analyze the fluorescence intensity in the brain regions of interest to compare plaque burden between transgenic and wild-type mice.

Ex Vivo Staining of Aβ Plaques in Brain Sections

This protocol outlines the procedure for using this compound to stain Aβ plaques in post-mortem brain tissue.

Materials:

-

This compound probe

-

Phosphate-buffered saline (PBS)

-

Formalin-fixed or fresh-frozen brain sections from transgenic or human Alzheimer's disease cases

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Probe Solution Preparation: Prepare a staining solution of this compound in PBS at a suitable concentration (e.g., nanomolar range).

-

Tissue Section Preparation: Mount the brain sections on microscope slides.

-

Staining: Incubate the brain sections with the this compound staining solution. Incubation times may vary.

-

Washing: Wash the sections with PBS to remove unbound probe.

-

Mounting: Coverslip the sections using an appropriate mounting medium.

-

Microscopy: Visualize the stained Aβ plaques using a fluorescence microscope equipped with the appropriate filter sets for near-infrared imaging.

Visualizations

Logical Workflow for Aβ Plaque Detection Using this compound

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound, Near-infrared probe for imaging of amyloid plaques (CAS 1625629-51-7) | Abcam [abcam.com]

- 3. researchgate.net [researchgate.net]

- 4. Dual-probe fluorescence spectroscopy for sensitive quantitation of Alzheimer’s amyloid pathology - PMC [pmc.ncbi.nlm.nih.gov]

Mcaad-3 Fluorescent Dye: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral properties and applications of the Mcaad-3 fluorescent dye. This compound is a near-infrared probe specifically designed for the detection and imaging of amyloid-β (Aβ) plaques, a key pathological hallmark of Alzheimer's disease.[1] Its ability to penetrate the blood-brain barrier makes it a valuable tool for in vivo imaging studies in animal models of the disease. This guide will cover the known spectral characteristics of this compound, provide a detailed experimental protocol for its use in cell staining, and illustrate its application in the context of the amyloid precursor protein signaling pathway.

Spectral Properties of this compound

| Spectral Property | Unbound State | Bound State (to Aβ aggregates) | Reference |

| Excitation Maximum | Not specified | Not specified | |

| Emission Maximum | Not specified | ~654 nm | [2] |

| Quantum Yield | Low | Significantly increased | [3] |

| Fluorescence Intensity | Low | Markedly increased | [3][4] |

Note: The lack of specific quantitative data highlights an area for future research and characterization of this dye. The provided information is based on qualitative descriptions from the existing literature.

Experimental Protocols

Staining of Cultured Cells with this compound (Adapted Protocol)

This protocol is an adapted procedure for staining cultured cells with this compound, based on general immunofluorescence protocols and techniques used for other amyloid-binding dyes. Researchers should optimize concentrations and incubation times for their specific cell lines and experimental conditions.

Materials:

-

This compound fluorescent dye

-

Cultured cells on coverslips or in imaging plates

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in PBS) (Optional)

-

Mounting medium

-

Fluorescence microscope with appropriate filter sets for near-infrared dyes

Procedure:

-

Cell Culture and Treatment:

-

Plate cells on sterile glass coverslips or in imaging-compatible plates.

-

Culture cells to the desired confluency.

-

If applicable, treat cells with agents expected to induce amyloid-β production or aggregation.

-

-

Fixation:

-

Gently aspirate the culture medium.

-

Wash the cells twice with PBS.

-

Add 4% paraformaldehyde in PBS to fix the cells for 15-20 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Permeabilization (Optional):

-

If targeting intracellular amyloid-β, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

This compound Staining:

-

Prepare a working solution of this compound in PBS or an appropriate buffer. The optimal concentration should be determined empirically, but a starting range of 1-10 µM is suggested based on similar dyes.

-

Incubate the fixed (and permeabilized, if applicable) cells with the this compound working solution for 30-60 minutes at room temperature, protected from light.

-

-

Washing:

-

Aspirate the this compound solution.

-

Wash the cells three to five times with PBS to remove unbound dye and reduce background fluorescence.

-

-

Mounting and Imaging:

-

Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Image the stained cells using a fluorescence microscope equipped with filters suitable for near-infrared dyes. Capture images in the appropriate channels.

-

Signaling Pathway Context: Amyloid Precursor Protein (APP) Processing

This compound is utilized to visualize the end-product of the amyloidogenic pathway, the aggregated Aβ plaques. Understanding the processing of the amyloid precursor protein (APP) is crucial for interpreting the results obtained with this dye. The following diagram illustrates the two main pathways of APP processing: the non-amyloidogenic pathway and the amyloidogenic pathway.

Caption: Amyloid Precursor Protein (APP) processing pathways.

This diagram outlines how APP is cleaved by different secretases. The non-amyloidogenic pathway, initiated by α-secretase, precludes the formation of the Aβ peptide. In contrast, the amyloidogenic pathway, involving sequential cleavage by β-secretase (BACE1) and γ-secretase, results in the production of Aβ peptides. These peptides can then aggregate to form oligomers and fibrils, which ultimately deposit as amyloid plaques. This compound serves as a crucial tool for the specific visualization of these resulting plaques, enabling researchers to study the extent of amyloid pathology.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Near-infrared fluorescent probes for imaging of amyloid plaques in Alzheimer׳s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dual-probe fluorescence spectroscopy for sensitive quantitation of Alzheimer’s amyloid pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

In-Depth Technical Guide: Blood-Brain Barrier Permeability of Mcaad-3

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mcaad-3 is a near-infrared (NIR) fluorescent probe designed for the in vivo detection of amyloid-beta (Aβ) plaques, a primary pathological hallmark of Alzheimer's disease. A critical characteristic for any central nervous system (CNS) imaging agent or therapeutic is its ability to cross the highly selective blood-brain barrier (BBB). This technical guide synthesizes the available data on the BBB permeability of this compound, providing a detailed overview of its chemical properties, experimental validation, and the protocols utilized for its assessment. While direct quantitative permeability metrics are not extensively published, in vivo studies conclusively demonstrate that this compound effectively penetrates the BBB to label Aβ plaques in transgenic mouse models of Alzheimer's disease.

Introduction to this compound

This compound is a novel molecule developed as part of a class of near-infrared probes based on a donor-acceptor architecture. Its primary application is as an imaging agent for Aβ plaques.[1] The ability to visualize these plaques in living organisms is a crucial tool for the early diagnosis of Alzheimer's disease and for monitoring the efficacy of therapeutic interventions. The utility of this compound is fundamentally dependent on its capacity to transit from systemic circulation into the brain parenchyma, a process governed by the blood-brain barrier.

Chemical and Physical Properties

The molecular structure and properties of a compound are key determinants of its ability to cross the BBB. Generally, small, lipophilic molecules with a molecular weight under 600 Da are more likely to exhibit brain penetration.[1] this compound aligns with these characteristics.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₈N₂O₂ | MedChemExpress |

| Molecular Weight | 282.34 g/mol | MedChemExpress |

| Appearance | Solid | MedChemExpress |

| CAS Number | 1625629-51-7 | MedChemExpress |

| Class | Near-infrared Aβ imaging probe | [1][2] |

Evidence of Blood-Brain Barrier Permeability

The principal evidence for this compound's BBB permeability comes from in vivo imaging studies in transgenic mouse models of Alzheimer's disease. These studies have consistently shown that following systemic administration, this compound can successfully label Aβ plaques within the brain.[1]

In Vivo Imaging Studies

In vivo imaging experiments in transgenic mice have demonstrated the capacity of this compound to penetrate the BBB and specifically bind to Aβ plaques. These studies form the cornerstone of our understanding of its CNS bioavailability.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are the methodologies employed in the assessment of this compound's in vivo efficacy, which indirectly confirm its BBB penetration.

In Vivo Near-Infrared Fluorescence Imaging of Aβ Plaques

This protocol describes the general procedure for administering this compound to transgenic mice and subsequently imaging the brain to detect Aβ plaques.

Objective: To qualitatively and semi-quantitatively assess the ability of this compound to cross the BBB and label Aβ plaques in a living animal model.

Materials:

-

This compound probe

-

Transgenic Alzheimer's disease model mice (e.g., APP/PS1)

-

Wild-type mice (as control)

-

Vehicle for injection (e.g., 20% DMSO and 80% 1,2-propanediol)

-

In vivo NIR imaging system

Procedure:

-

Probe Preparation: Dissolve this compound in the vehicle to the desired concentration.

-

Animal Preparation: Anesthetize the transgenic and wild-type mice according to approved animal care protocols.

-

Administration: Administer the this compound solution to the mice via intravenous (tail vein) injection. A typical dosage used in similar studies is around 0.5 mg/kg in a volume of 100 µL.

-

Imaging: At various time points post-injection (e.g., 2, 10, 30, and 60 minutes), acquire NIR fluorescence images of the brain using an in vivo imaging system.

-

Data Analysis: Analyze the fluorescence intensity in the brain region of interest. A significantly higher signal in the brains of transgenic mice compared to wild-type mice indicates successful BBB penetration and specific binding to Aβ plaques.

Ex Vivo Fluorescence Imaging of Brain Sections

This protocol is used to confirm the findings of in vivo imaging at a higher resolution and to precisely localize the probe within the brain tissue.

Objective: To histologically verify the presence and distribution of this compound in Aβ plaques.

Materials:

-

Brains from this compound-injected and control mice

-

Cryostat or microtome

-

Fluorescence microscope

-

Thioflavin-S (for co-staining and confirmation of Aβ plaques)

Procedure:

-

Tissue Collection: Following the final in vivo imaging time point, euthanize the mice and perfuse them with saline, followed by a fixative (e.g., 4% paraformaldehyde).

-

Brain Extraction and Sectioning: Carefully extract the brains and prepare thin sections (e.g., 10-20 µm) using a cryostat or microtome.

-

Staining: Mount the brain sections on microscope slides. For confirmation, adjacent sections can be stained with Thioflavin-S, a standard dye for Aβ plaques.

-

Microscopy: Image the brain sections using a fluorescence microscope equipped with appropriate filters for this compound's NIR emission and Thioflavin-S.

-

Analysis: Co-localization of the this compound fluorescence signal with Thioflavin-S staining confirms the specific binding of this compound to Aβ plaques.

Logical and Experimental Workflows

The following diagrams illustrate the logical progression and experimental workflow for assessing the BBB permeability and efficacy of a CNS imaging probe like this compound.

References

Mcaad-3: An In-depth Technical Guide to its Affinity for Amyloid-Beta Polymers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mcaad-3 is a near-infrared fluorescent probe that has garnered attention for its utility in the detection and imaging of amyloid-beta (Aβ) plaques, a hallmark of Alzheimer's disease. Its ability to penetrate the blood-brain barrier and bind to Aβ aggregates makes it a valuable tool for in vivo and ex vivo studies. This technical guide provides a comprehensive overview of the binding affinity of this compound for Aβ polymers, details of experimental protocols for assessing this interaction, and a visualization of its molecular interactions.

Quantitative Data on Binding Affinity

The binding affinity of this compound for amyloid-beta aggregates has been determined using competitive binding assays. The inhibition constant (Ki) provides a measure of the probe's binding affinity, with a lower Ki value indicating a higher affinity.

| Parameter | Value | Aβ Species | Method | Reference |

| Ki | 106 nM | Aβ Aggregates | Competitive binding assay with Thioflavin T | [1][2] |

Note: The term "Aβ aggregates" in the original study likely refers to fibrillar forms of amyloid-beta, as the competitive binding assay utilized Thioflavin T, a dye known to primarily bind to β-sheet-rich fibrillar structures. Data on the specific binding affinity of this compound to Aβ oligomers is not currently available in the literature.

Experimental Protocols

Preparation of Aβ Aggregates

A consistent and well-characterized preparation of amyloid-beta aggregates is crucial for reliable binding studies.

Materials:

-

Synthetic Aβ1-42 peptide

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

Protocol:

-

Dissolve synthetic Aβ1-42 peptide in DMSO to a stock concentration of 1 mg/mL.

-

Dilute the stock solution in PBS (pH 7.4) to a final concentration of 100 µM.

-

Incubate the solution at 37°C for 24 hours with gentle agitation to promote fibril formation.

-

Confirm the presence of fibrillar aggregates using techniques such as transmission electron microscopy (TEM) or Thioflavin T (ThT) fluorescence assay.

Competitive Binding Assay with Thioflavin T

This assay determines the binding affinity of a test compound (this compound) by measuring its ability to displace a known fluorescent probe (Thioflavin T) from Aβ aggregates.

Materials:

-

Prepared Aβ1-42 aggregates

-

Thioflavin T (ThT)

-

This compound

-

PBS, pH 7.4

-

96-well black microplate

-

Fluorescence plate reader

Protocol:

-

Prepare a solution of 50 nM Aβ1-42 aggregates in PBS.

-

Prepare a series of dilutions of this compound in PBS, ranging from 0.1 nM to 10 µM.

-

In a 96-well black microplate, add the Aβ1-42 aggregate solution, 50 nM ThT, and varying concentrations of this compound.

-

Incubate the plate at room temperature for 1 hour, protected from light.

-

Measure the fluorescence intensity using a plate reader with excitation at ~450 nm and emission at ~485 nm.

-

The Ki value is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where IC50 is the concentration of this compound that inhibits 50% of ThT binding, [L] is the concentration of ThT, and Kd is the dissociation constant of ThT for Aβ aggregates.

Surface Plasmon Resonance (SPR) - Adapted Protocol

While a specific SPR protocol for this compound has not been published, the following is an adapted general protocol for analyzing small molecule binding to immobilized Aβ fibrils.

Materials:

-

SPR instrument and sensor chips (e.g., CM5)

-

Prepared Aβ1-42 fibrils

-

This compound

-

Amine coupling kit (EDC, NHS)

-

Ethanolamine-HCl

-

Running buffer (e.g., HBS-EP+)

Protocol:

-

Immobilize Aβ1-42 fibrils onto the sensor chip surface via amine coupling.

-

Inject a series of concentrations of this compound over the functionalized surface.

-

Monitor the binding events in real-time by measuring the change in the SPR signal.

-

Regenerate the sensor surface between injections using a suitable regeneration solution.

-

Analyze the resulting sensorgrams to determine the association (ka), dissociation (kd), and equilibrium dissociation (Kd) constants.

Microscale Thermophoresis (MST) - Adapted Protocol

Similar to SPR, a specific MST protocol for this compound is not available. The following is an adapted general protocol for studying the interaction between a fluorescently labeled molecule and a ligand. In this case, as this compound is fluorescent, it can serve as the labeled partner.

Materials:

-

MST instrument

-

Capillaries

-

This compound

-

Aβ1-42 oligomers or fibrils

-

Assay buffer (e.g., PBS with 0.05% Tween-20)

Protocol:

-

Prepare a constant concentration of this compound in the assay buffer.

-

Prepare a serial dilution of Aβ1-42 oligomers or fibrils in the assay buffer.

-

Mix the this compound solution with each dilution of the Aβ species.

-

Load the samples into capillaries and place them in the MST instrument.

-

Measure the thermophoretic movement of this compound in response to the IR laser.

-

Plot the change in thermophoresis against the logarithm of the Aβ concentration and fit the data to a binding curve to determine the dissociation constant (Kd).

Visualizations

This compound Synthesis Workflow

Caption: A simplified workflow for the synthesis and purification of this compound.

Competitive Binding Assay Principle

Caption: Principle of the competitive binding assay to determine this compound affinity.

Logical Relationship of this compound as an Imaging Probe

Caption: The logical workflow of using this compound as a near-infrared probe for amyloid plaque imaging.

References

In-Depth Technical Guide to the Mcaad-3 Probe for Amyloid-Beta Imaging

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, development, and application of the Mcaad-3 probe, a near-infrared (NIR) fluorescent tool for the detection and imaging of amyloid-beta (Aβ) plaques, a key pathological hallmark of Alzheimer's disease. This document details the probe's properties, experimental protocols for its use, and its role in advancing research into neurodegenerative diseases.

Introduction to this compound

This compound is a near-infrared fluorescent probe designed for the sensitive and specific imaging of amyloid-beta plaques. As a derivative of DANIR-2c, this compound exhibits favorable properties for in vivo applications, including the ability to penetrate the blood-brain barrier (BBB) and bind to Aβ aggregates. Its application is pivotal in preclinical studies utilizing transgenic mouse models of Alzheimer's disease, enabling the visualization and quantification of amyloid plaque burden.

Physicochemical Properties and Synthesis

This compound, with the IUPAC name methyl (2Z,4E,6E)-2-cyano-7-[4-(dimethylamino)phenyl]hepta-2,4,6-trienoate, is a synthetic molecule with a molecular weight of 282.34 g/mol and a molecular formula of C₁₇H₁₈N₂O₂.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | methyl (2Z,4E,6E)-2-cyano-7-[4-(dimethylamino)phenyl]hepta-2,4,6-trienoate |

| Molecular Formula | C₁₇H₁₈N₂O₂ |

| Molecular Weight | 282.34 g/mol |

| Appearance | Solid |

| Purity | >99% |

| Solubility | Soluble in DMSO to 100 mM |

| Nature | Synthetic |

Mechanism of Action and Binding Characteristics

This compound functions as a "turn-on" fluorescent probe, meaning its fluorescence intensity increases significantly upon binding to Aβ aggregates. This property is crucial for achieving a high signal-to-noise ratio in imaging applications. The probe is thought to intercalate within the cross-β-sheet structures of amyloid fibrils.

The binding affinity of this compound has been a subject of investigation, with reported values varying depending on the experimental conditions. Initial studies using synthetic Aβ fibrils reported a dissociation constant (Ki) of greater than 106 nM. However, subsequent research using native Aβ plaques in human brain tissue from Alzheimer's disease patients suggests a significantly higher affinity, in the nanomolar range. This highlights the importance of validating probe binding in a biologically relevant context.

Table 2: Comparative Binding Affinities of Amyloid Probes

| Probe | Target | Binding Affinity (Ki or Kd) | Reference(s) |

| This compound | Synthetic Aβ Fibrils | >106 nM (Ki) | [1] |

| This compound | Native Aβ Plaques (human) | High (nM range) | [2][3] |

| BSB | Native Aβ Plaques (human) | High (nM range) | [2][3] |

| Thioflavin S | Aβ Fibrils | Varies with conditions |

Experimental Protocols

In Vitro Staining of Brain Tissue

This protocol is adapted from studies utilizing this compound for the histological staining of amyloid plaques in brain sections from transgenic mice (e.g., 5XFAD) and human patients.

Materials:

-

This compound stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

Ethanol

-

Xylene

-

Mounting medium (e.g., 50% PBS:ethylene glycol)

-

Glass slides and coverslips

-

Shaker

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse paraffin-embedded brain sections in xylene to remove paraffin.

-

Rehydrate the sections through a series of decreasing ethanol concentrations (e.g., 100%, 95%, 70%, 50%).

-

Rinse with distilled water.

-

-

Staining:

-

Prepare the this compound staining solution by diluting the stock solution in PBS with 10% ethanol. Optimal concentrations should be determined empirically but can range from 25 nM for plaque visualization to 1000 nM for background parenchyma analysis.

-

Incubate the sections in the this compound staining solution in a 50 mL glass jar on a shaker at 50 RPM for 24 hours at room temperature, protected from light.

-

-

Rinsing and Mounting:

-

Rinse the sections in PBS to remove unbound probe.

-

Mount the sections using an appropriate mounting medium and coverslip.

-

-

Imaging:

-

Visualize the stained sections using a spectral confocal microscope equipped for near-infrared imaging.

-

In Vivo Imaging in Transgenic Mice

This generalized protocol is based on common practices for in vivo imaging of amyloid plaques in transgenic mouse models such as the 5XFAD or APP/PS1 lines.

Materials:

-

This compound probe, formulated for intravenous injection

-

Anesthetic (e.g., isoflurane)

-

In vivo imaging system (e.g., IVIS, Pearl)

-

Transgenic mice (e.g., 5XFAD) and wild-type controls

Procedure:

-

Animal Preparation:

-

Anesthetize the mouse using isoflurane or another suitable anesthetic. .

-

-

Probe Administration:

-

Administer this compound via intravenous injection (e.g., tail vein). The optimal dosage should be determined empirically, but starting points from similar near-infrared probes are often in the range of 1-10 mg/kg.

-

-

Imaging:

-

Acquire images at multiple time points post-injection (e.g., 30 minutes, 1, 2, 4, 6, and 24 hours) to assess probe distribution, clearance, and optimal signal-to-noise for plaque visualization.

-

Use an in vivo imaging system with appropriate filters for near-infrared fluorescence.

-

-

Data Analysis:

-

Quantify the fluorescence intensity in the brain region of interest and compare between transgenic and wild-type mice.

-

-

Ex Vivo Confirmation:

-

Following the final in vivo imaging session, euthanize the animals and perfuse with PBS and paraformaldehyde.

-

Excise the brain and perform ex vivo fluorescence imaging and/or histological staining (as described in section 4.1) to confirm the in vivo findings.

-

Visualizations

Amyloid Precursor Protein (APP) Processing and Aβ Aggregation Pathway

The following diagram illustrates the amyloidogenic pathway, where the amyloid precursor protein (APP) is sequentially cleaved by β-secretase and γ-secretase to produce amyloid-beta peptides. These peptides then aggregate to form oligomers, protofibrils, and mature amyloid fibrils, which deposit as plaques in the brain. This compound specifically binds to these aggregated forms.

References

Mcaad-3: A Technical Guide to a Near-Infrared Probe for Amyloid-β Imaging

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of Mcaad-3, a near-infrared (NIR) fluorescent probe designed for the detection and imaging of amyloid-beta (Aβ) plaques, a key pathological hallmark of Alzheimer's disease (AD). This guide details the probe's physicochemical properties, binding characteristics, and established experimental protocols for its use in both in vitro and in vivo research settings.

Core Properties of this compound

This compound is a derivative of the DANIR-2c probe, featuring a donor-acceptor molecular architecture.[1][2] This design allows for desirable photophysical properties, including fluorescence emission in the near-infrared window (650-900 nm), which enables deeper tissue penetration and reduced background autofluorescence for in vivo imaging.[1] In vivo studies have confirmed that this compound can penetrate the blood-brain barrier (BBB) and selectively label Aβ plaques in the brains of transgenic mouse models of Alzheimer's disease.[2][3]

Quantitative data for this compound has been compiled from various sources to provide a comprehensive profile of its characteristics.

| Property | Value | Source |

| Molecular Weight | 282.34 g/mol | |

| Purity | >99% | |

| CAS Number | 1625629-51-7 | |

| Appearance | Solid | |

| Solubility | Soluble in DMSO |

| Property | Value / Observation | Source |

| Probe Type | Near-Infrared (NIR) Fluorescent | |

| Emission Wavelength (Bound) | 654 nm (when bound to Aβ aggregates) | |

| Fluorescence Change | Exhibits a significant increase in fluorescence intensity upon binding to β-sheet structures. | |

| Binding Affinity (Ki) vs. Synthetic Aβ | 106 nM | |

| Binding Affinity (Kd) vs. Biological Aβ | ~10 nM (approximate affinity to biologically-derived amyloid plaques in human AD brain tissue) | |

| Binding Specificity | Shows strong affinity for Aβ plaques. Binding to neurofibrillary tangles (tau) is much weaker. |

Note: The significant difference in binding affinity between synthetic Aβ fibrils and biologically-derived plaques highlights the importance of evaluating probes in disease-relevant tissue.

Key Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in a research context. The following sections outline protocols for synthesis, in vitro binding assays, ex vivo histological staining, and in vivo imaging.

This compound is an analog of the NIR probe DANIR 2c. Its synthesis is based on a donor-acceptor architecture, where a p-dimethylamino phenyl moiety acts as the donor group on one side of a polymethine scaffold, and a dicyanomethylene group serves as the acceptor. The synthesis of this compound and its related analogs involves the chemical modification of the donor group to extend the emission wavelength compared to the parent compound, DANIR 2c.

This protocol is designed to determine the binding affinity of this compound to Aβ aggregates in brain tissue sections by measuring fluorescence intensity at increasing probe concentrations.

-

Tissue Preparation : Use formalin-fixed, paraffin-embedded brain sections from an Alzheimer's disease mouse model (e.g., 5xFAD) or human patients.

-

Deparaffinization and Rehydration : Immerse slides in xylene, followed by a descending series of ethanol concentrations (e.g., 100%, 95%, 70%) and finally in phosphate-buffered saline (PBS).

-

Probe Incubation : Prepare a series of this compound dilutions in PBS with 10% ethanol, with concentrations ranging from nanomolar to micromolar (e.g., 5 nM to 2 µM).

-

Staining : Incubate the rehydrated tissue sections with the various this compound concentrations in glass jars on a shaker at room temperature for 24 hours, protected from light.

-

Washing and Mounting : After incubation, rinse the sections gently in PBS to remove unbound probe. Mount the coverslips using an aqueous mounting medium (e.g., 50% PBS:ethylene glycol).

-

Imaging and Analysis : Acquire fluorescence images of the stained plaques using a spectral confocal microscope, keeping all acquisition parameters (e.g., laser power, gain) constant across all slides. Measure the mean fluorescence intensity of the plaques for each concentration.

-

Affinity Curve Generation : Plot the fluorescence intensity as a function of this compound concentration. The concentration at which the signal begins to plateau can be used to estimate the saturation point and relative binding affinity. For plaques, the signal for this compound begins to plateau around 100–1000 nM.

This protocol provides a standard method for visualizing Aβ plaques in brain tissue using this compound.

-

Tissue Preparation : Perform deparaffinization and rehydration of brain tissue sections as described in Protocol 2.2 (Steps 1-2).

-

Probe Preparation : Prepare an optimal concentration of this compound for staining. Based on affinity curves, 25 nM can be used to achieve high contrast between plaques and background parenchyma. For analyzing subtle changes in the parenchyma itself, a higher concentration of 1000 nM may be used.

-

Incubation : Incubate tissue sections with the this compound solution in PBS with 10% ethanol for 24 hours at room temperature on a shaker, protected from light.

-

Washing : Rinse sections in PBS to remove excess probe.

-

Mounting and Imaging : Mount coverslips and image using a fluorescence or spectral confocal microscope. Aβ plaques will appear as brightly fluorescent structures.

This protocol describes the intravenous administration of this compound to transgenic mice for the live imaging of Aβ plaques.

-

Animal Model : Use an appropriate transgenic Alzheimer's disease mouse model (e.g., APP/PS1) and age-matched wild-type controls.

-

Probe Formulation : Prepare this compound for injection. While a specific dosage for this compound is not detailed in the provided literature, similar NIR probes are typically administered at 0.1-0.5 mg/kg. The probe can be dissolved in a vehicle suitable for intravenous injection, such as 20% DMSO and 80% 1,2-propanediol.

-

Administration : Anesthetize the mouse and administer the formulated this compound solution via intravenous injection (e.g., tail vein).

-

NIR Fluorescence Imaging : Place the mouse in a whole-body NIR imaging system. Acquire images at multiple time points post-injection (e.g., 2, 10, 30, 60, and 120 minutes) to monitor the probe's brain uptake and subsequent clearance.

-

Data Analysis : Quantify the fluorescence signal intensity from the brain region of both the transgenic and wild-type mice. This compound allows for differentiation between transgenic and wild-type mice as early as 30 minutes after injection due to its specific binding to Aβ plaques. The signal typically peaks around 10 minutes post-injection, followed by a gradual washout.

Visualizations: Pathways and Workflows

Visual diagrams are essential for understanding the context of this compound's application, its evaluation process, and its functional mechanism.

Caption: The Amyloid-β Cascade Hypothesis, the central rationale for Aβ imaging.

Caption: Experimental workflow for the validation of this compound as an Aβ imaging probe.

Caption: Relationship between this compound's properties and its imaging function.

References

In Vitro Characterization of Mcaad-3 Binding to Amyloid-β Aggregates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of Mcaad-3, a near-infrared probe developed for the imaging of amyloid-β (Aβ) plaques, a key pathological hallmark of Alzheimer's disease.[1] The document details the binding properties of this compound to Aβ aggregates, outlines relevant experimental protocols for characterizing such interactions, and visualizes the associated biological pathway and experimental workflows.

Quantitative Data Summary

This compound demonstrates a strong binding affinity for Aβ polymers.[2] The following table summarizes the reported quantitative data for this compound and similar amyloid-binding probes. It is important to note that binding affinities can vary based on the specific Aβ aggregate form (e.g., oligomers, fibrils) and the experimental conditions.

| Compound | Target | Method | Binding Constant | Reference |

| This compound | Aβ polymers | Not Specified | Ki > 106 nM | [2] |

| Probe (I)* | Aβ1-42 aggregates | In vitro binding assay | Ki = 37 nM, Kd = 27 nM | [3] |

| THK-265 | Aβ fibrils | Fluorescence binding assay | Kd = 97 nM | [4] |

*Probe (I) is a similar high-affinity probe selected for in vivo imaging.

Experimental Protocols

The in vitro characterization of this compound binding to Aβ aggregates typically involves assays that measure the affinity and specificity of the interaction. Below are detailed methodologies for key experiments.

2.1. Thioflavin T (ThT) Competition Binding Assay

This assay is commonly used to determine the binding affinity of compounds that compete with Thioflavin T for binding sites on Aβ fibrils.

Principle: Thioflavin T (ThT) exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils. A competing ligand, such as this compound, will displace ThT, leading to a decrease in fluorescence intensity. This displacement allows for the determination of the binding affinity of the competing ligand.

Protocol:

-

Preparation of Aβ Fibrils:

-

Synthesize or purchase Aβ1-42 peptides.

-

Dissolve the peptide in a suitable solvent (e.g., hexafluoroisopropanol) and then evaporate the solvent to create a peptide film.

-

Resuspend the peptide film in a buffer (e.g., PBS, pH 7.4) to a final concentration of approximately 25 µM.

-

Incubate the solution at 37°C with agitation for 3-7 days to induce fibril formation.

-

Confirm fibril formation using techniques such as Transmission Electron Microscopy (TEM).

-

-

Competition Assay:

-

Prepare a solution of pre-formed Aβ1-42 fibrils (e.g., 500 nM final concentration) and ThT (e.g., 2 µM final concentration) in a 96-well microplate.

-

Add increasing concentrations of the competitor compound (this compound) to the wells.

-

Incubate the plate at room temperature for a set period (e.g., 30 minutes) to allow the binding to reach equilibrium.

-

Measure the fluorescence intensity using a plate reader with an excitation wavelength of approximately 440 nm and an emission wavelength of approximately 483 nm.

-

-

Data Analysis:

-

Plot the fluorescence intensity as a function of the competitor concentration.

-

Fit the data to a competition binding equation to calculate the IC50 value.

-

Calculate the equilibrium dissociation constant (Kd) or inhibition constant (Ki) using the Cheng-Prusoff equation, taking into account the concentration and Kd of ThT.

-

2.2. Saturation Binding Assay using Fluorescence

This method directly measures the binding of a fluorescent ligand like this compound to its target.

Principle: The fluorescence properties of this compound may change upon binding to Aβ aggregates (e.g., increased quantum yield, spectral shift). By titrating a fixed concentration of Aβ aggregates with increasing concentrations of this compound, one can measure the binding affinity directly.

Protocol:

-

Preparation of Aβ Fibrils: Prepare Aβ fibrils as described in section 2.1.1.

-

Binding Assay:

-

In a 96-well plate, add a fixed concentration of Aβ fibrils to each well.

-

Add increasing concentrations of this compound to the wells.

-

Include control wells with this compound alone to measure background fluorescence.

-

Incubate to reach equilibrium.

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for this compound.

-

-

Data Analysis:

-

Subtract the background fluorescence from the total fluorescence to obtain the specific binding signal.

-

Plot the specific binding signal against the concentration of this compound.

-

Fit the data to a saturation binding curve (e.g., one-site specific binding) to determine the Kd and Bmax (maximum number of binding sites).

-

2.3. Histological Staining of Brain Tissue

This technique is used to visually confirm the binding of this compound to Aβ plaques in their native environment.

Protocol:

-

Tissue Preparation:

-

Obtain formalin-fixed, paraffin-embedded brain sections from a transgenic mouse model of Alzheimer's disease (e.g., 5xFAD) or human AD patients.

-

Deparaffinize and rehydrate the tissue sections.

-

-

Staining:

-

Incubate the sections with a solution of this compound (e.g., in the nanomolar concentration range) for a specified time.

-

Wash the sections to remove unbound probe.

-

Mount the sections with an appropriate mounting medium.

-

-

Imaging:

-

Visualize the stained sections using a fluorescence microscope equipped with near-infrared filters.

-

Co-staining with other amyloid dyes (e.g., Thioflavin S) or antibodies against Aβ (e.g., 4G8) can be performed on adjacent sections for confirmation.

-

Visualizations

3.1. Amyloid-β Aggregation Pathway

The formation of amyloid plaques, the binding target of this compound, is a central process in the pathology of Alzheimer's disease. This pathway involves the sequential cleavage of the Amyloid Precursor Protein (APP) and the subsequent aggregation of the resulting Aβ peptides.

Caption: The amyloid-β aggregation pathway in Alzheimer's disease.

3.2. Experimental Workflow: ThT Competition Binding Assay

The following diagram illustrates the key steps in a Thioflavin T competition binding assay to determine the binding affinity of a compound like this compound.

Caption: Workflow for a ThT competition binding assay.

References

Mcaad-3: A Technical Guide for Amyloid-β Plaque Imaging

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Mcaad-3, a near-infrared (NIR) fluorescent probe designed for the detection and imaging of amyloid-beta (Aβ) plaques, a key pathological hallmark of Alzheimer's disease. This document covers the core physicochemical properties, experimental protocols for its application, and the relevant biological pathways it helps to investigate.

Core Properties of this compound

This compound is a synthetic, small molecule probe that exhibits enhanced fluorescence upon binding to the β-sheet structures of Aβ aggregates. Its ability to cross the blood-brain barrier makes it a valuable tool for both in vitro and in vivo studies.[1][2]

Physicochemical and Binding Characteristics

The key quantitative data for this compound are summarized in the table below, providing a quick reference for experimental design.

| Parameter | Value | Reference |

| CAS Number | 1625629-51-7 | [2][3] |

| Molecular Weight | 282.34 g/mol | [3] |

| Molecular Formula | C₁₇H₁₈N₂O₂ | |

| IUPAC Name | methyl (2Z,4E,6E)-2-cyano-7-[4-(dimethylamino)]hepta-2,4,6-trienoate | |

| Binding Affinity (Kᵢ) | >106 nM (for Aβ polymers) | |

| Purity | >99% | |

| Solubility | Soluble in DMSO to 100 mM |

Photophysical Properties

This compound is designed as an "off-on" probe, where its fluorescence is significantly enhanced upon binding to Aβ plaques. This property, along with its near-infrared emission, allows for high-contrast imaging with minimal background autofluorescence from biological tissues.

| Parameter | Value | Reference/Comment |

| Excitation Wavelength | Not explicitly stated in search results. | As a NIR probe, excitation is expected in the red to far-red region of the spectrum. |

| Emission Wavelength | ~650-750 nm (bound to Aβ aggregates) | The emission spectrum can shift depending on the specific conformation of the amyloid aggregate. |

| Fluorescence Change | Significant increase in quantum yield upon binding to Aβ aggregates. |

Biological Context: Amyloid-β Signaling Pathways

This compound serves as a tool to visualize the endpoint of the amyloidogenic pathway. Understanding this pathway is crucial for interpreting imaging results and for the development of therapeutics targeting Alzheimer's disease. The formation of Aβ plaques is primarily governed by the proteolytic processing of the Amyloid Precursor Protein (APP).

There are two main APP processing pathways:

-

Non-Amyloidogenic Pathway: In this pathway, APP is cleaved by α-secretase within the Aβ domain. This cleavage produces a soluble fragment sAPPα, which is neuroprotective, and precludes the formation of the Aβ peptide.

-

Amyloidogenic Pathway: This pathogenic pathway is initiated by the cleavage of APP by β-secretase (BACE1), followed by a subsequent cleavage by γ-secretase. This sequential processing releases Aβ peptides of varying lengths, most commonly Aβ40 and Aβ42. The Aβ42 isoform is particularly prone to aggregation, initiating the formation of oligomers, fibrils, and eventually the insoluble plaques that this compound detects.

Caption: Amyloid Precursor Protein (APP) processing pathways.

Experimental Protocols and Workflows

This compound can be utilized in various experimental setups. Below are detailed protocols for its application in tissue staining and a general workflow for in vivo imaging.

Protocol for Amyloid Plaque Staining in Tissue Sections

This protocol is adapted from methodologies used for dual-probe fluorescence spectroscopy and is suitable for formalin-fixed, paraffin-embedded brain sections from both transgenic mouse models and human cases.

Materials:

-

This compound stock solution (e.g., 1-10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Ethanol (100%, 95%, 70%, 50%)

-

Xylene

-

Ethylene glycol

-

Mounting medium (50% PBS:ethylene glycol)

-

Glass jars and slides

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 changes, 5 minutes each).

-

Rehydrate sections through a descending ethanol series: 100% (2x), 95%, 70%, 50% (2-3 minutes each).

-

Rinse thoroughly with distilled water.

-

-

Staining:

-

Prepare the this compound staining solution by diluting the stock solution in PBS with 10% ethanol. The final concentration may need optimization, but a range of 5 nM to 2 µM has been used. For affinity studies, a concentration series is performed. For general staining, 25-100 nM is a good starting point.

-

Incubate the rehydrated tissue sections in the this compound staining solution in a glass jar. Place on a shaker at low speed (e.g., 50 RPM) for 24 hours at room temperature, protected from light.

-

-

Rinsing and Mounting:

-

Rinse the sections in PBS to remove unbound probe.

-

Mount the coverslip using a 50% PBS:ethylene glycol solution.

-

-

Imaging:

-

Image using a spectral confocal microscope or a standard fluorescence microscope equipped with appropriate filters for near-infrared imaging.

-

General Experimental Workflow

The following diagram outlines a typical workflow for utilizing this compound in preclinical Alzheimer's disease research, from initial tissue preparation to final data analysis.

References

- 1. Evaluation of molecules based on the electron donor–acceptor architecture as near-infrared β-amyloidal-targeting probes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Dual-probe fluorescence spectroscopy for sensitive quantitation of Alzheimer’s amyloid pathology - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Mcaad-3 Staining in Brain Tissue Sections

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mcaad-3 is a near-infrared (NIR) fluorescent probe with a strong affinity for amyloid-beta (Aβ) polymers, making it a valuable tool for the detection and visualization of Aβ plaques, a key pathological hallmark of Alzheimer's disease.[1] This probe exhibits favorable properties for brain tissue staining, including the ability to penetrate the blood-brain barrier and a significant increase in fluorescence intensity upon binding to Aβ aggregates.[2] When bound to these plaques, this compound has an emission wavelength of approximately 654 nm.[3] These characteristics make this compound suitable for sensitive and specific labeling of Aβ plaques in both in vitro and ex vivo applications, aiding in the study of Alzheimer's disease pathology and the evaluation of potential therapeutic interventions. This compound is a derivative of DANIR-2c and is often utilized in fluorescence microscopy to quantitatively assess amyloid pathology.[4]

Quantitative Data Summary

The following table summarizes key quantitative data for the this compound probe.

| Property | Value | Reference |

| Molecular Weight | 282.34 g/mol | |

| Binding Affinity (Ki) for Aβ polymers | >106 nM | |

| Emission Wavelength (bound to Aβ) | ~654 nm | |

| Recommended Staining Concentration | 5 nM - 2 µM | |

| Solubility | Soluble in DMSO to 100 mM |

Experimental Protocols

This section provides a detailed protocol for the staining of brain tissue sections with this compound. The protocol is designed for formalin-fixed, paraffin-embedded (FFPE) or frozen brain tissue sections.

I. Materials and Reagents

-

This compound probe

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Xylene

-

Ethanol (100%, 95%, 70%, 50%)

-

Deionized or distilled water

-

Dimethyl sulfoxide (DMSO)

-

Mounting medium (e.g., 50% PBS:ethylene glycol)

-

Coverslips

-

Staining jars or Coplin jars

-

Orbital shaker

-

Fluorescence microscope with appropriate filter sets for near-infrared imaging

II. Tissue Preparation

A. For Formalin-Fixed, Paraffin-Embedded (FFPE) Sections:

-

Deparaffinization:

-

Immerse slides in Xylene: 2 changes for 5 minutes each.

-

Immerse in 100% Ethanol: 2 changes for 3 minutes each.

-

-

Rehydration:

-

Immerse in 95% Ethanol for 3 minutes.

-

Immerse in 70% Ethanol for 3 minutes.

-

Immerse in 50% Ethanol for 3 minutes.

-

Rinse in deionized water for 5 minutes.

-

B. For Frozen Sections:

-

Bring cryosections to room temperature for 30 minutes.

-

Fix sections in 4% paraformaldehyde in PBS for 15 minutes.

-

Wash sections with PBS: 3 changes for 5 minutes each.

III. This compound Staining Protocol

-

Preparation of this compound Staining Solution:

-

Prepare a stock solution of this compound in DMSO.

-

Dilute the this compound stock solution in PBS with 10% ethanol to the desired final concentration (recommended range: 5 nM to 2 µM). The optimal concentration may need to be determined empirically.

-

-

Incubation:

-

Place the deparaffinized and rehydrated or fixed frozen sections in a staining jar.

-

Add the this compound staining solution, ensuring the tissue sections are completely covered.

-

Incubate for 24 hours at room temperature on an orbital shaker at a low speed (e.g., 50 RPM), protected from light.

-

-

Washing:

-

After incubation, rinse the sections thoroughly with PBS to remove unbound this compound. Perform 3 washes of 5 minutes each with gentle agitation.

-

-

Mounting:

-

Carefully remove the slides from the PBS.

-

Mount the sections with an appropriate mounting medium (e.g., 50% PBS:ethylene glycol).

-

Apply a coverslip, avoiding air bubbles.

-

IV. Imaging and Analysis

-

Microscopy:

-

Image the stained sections using a fluorescence or confocal microscope equipped for near-infrared imaging.

-

Use an excitation wavelength appropriate for this compound and an emission filter that captures its fluorescence at ~654 nm when bound to Aβ.

-

-

Image Analysis:

-

Acquire images and perform quantitative analysis of Aβ plaque load using appropriate image analysis software. The fluorescence intensity will be proportional to the amount of this compound bound to Aβ aggregates.

-

Visualizations

Experimental Workflow

Caption: Workflow for this compound staining of brain tissue sections.

Logical Relationship of this compound Action

Caption: this compound binds to Aβ plaques, emitting a detectable NIR signal.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Near-infrared fluorescent probes for imaging of amyloid plaques in Alzheimer׳s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dual-probe fluorescence spectroscopy for sensitive quantitation of Alzheimer’s amyloid pathology - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: In Vivo Imaging of Aβ Plaques with Mcaad-3 in Mice

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mcaad-3 is a near-infrared (NIR) fluorescent probe designed for the in vivo detection and imaging of amyloid-beta (Aβ) plaques, a key pathological hallmark of Alzheimer's disease (AD). Its ability to penetrate the blood-brain barrier and bind to Aβ aggregates with high affinity makes it a valuable tool for preclinical research in AD mouse models.[1] These application notes provide detailed protocols for utilizing this compound for in vivo imaging of Aβ plaques in transgenic mice, along with data presentation guidelines and visualizations to facilitate experimental design and interpretation.

Quantitative Data Summary

The following tables summarize the key properties of this compound and its performance in binding to Aβ aggregates.

Table 1: Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 282.34 g/mol | |

| Purity | >99% | |

| Emission Wavelength (bound to Aβ aggregates) | 654 nm | [2] |

| Affinity for Aβ polymers (Ki) | >106 nM |

Table 2: In Vitro Binding Characteristics of this compound

| Parameter | Value | Notes | Reference |

| Saturation Concentration (plaques) | ≈ 100–1000 nM | In 5xFAD mouse and human AD brain sections. | |

| Staining Concentration (dual-probe with BSB) | 25 nM | Applied concentration for dual-probe spectral imaging. |

Experimental Protocols

Animal Models

The choice of transgenic mouse model is critical for studying Aβ plaque pathology. Commonly used models for this compound imaging include:

-

5xFAD Mice: These mice express five familial Alzheimer's disease mutations and develop amyloid plaques as early as two months of age.

-

APP/PS1 Mice: This double transgenic model co-expresses a chimeric mouse/human amyloid precursor protein (APP) and a mutant human presenilin 1 (PS1), leading to the development of Aβ plaques starting at around 6-8 months of age.

All animal procedures should be performed in accordance with institutional and national guidelines for animal care.

Reagent Preparation

This compound Stock Solution:

-

This compound is typically supplied as a solid.

-

Prepare a stock solution by dissolving this compound in a suitable solvent, such as DMSO, to a concentration of 1-5 mg/mL.

-

Store the stock solution at -20°C or -80°C for long-term storage, protected from light.

Injection Solution:

-

On the day of the experiment, dilute the this compound stock solution to the desired final concentration in a vehicle suitable for intravenous injection (e.g., a mixture of DMSO and physiological saline).

-

The final concentration of DMSO in the injection solution should be minimized (typically <10%) to avoid toxicity.

-

A typical injection dose for in vivo imaging is around 0.5 mg/kg.

In Vivo Imaging Procedure

The following is a general workflow for in vivo imaging of Aβ plaques with this compound using a suitable imaging system (e.g., two-photon microscopy or a whole-body NIR imaging system).

a. Animal Preparation:

-

Anesthetize the mouse using a suitable anesthetic agent (e.g., isoflurane).

-

Maintain the animal's body temperature using a heating pad.

-

For cranial imaging, surgically expose the skull and create a cranial window to provide optical access to the brain. Allow for a recovery period before imaging.

-

Alternatively, for non-invasive whole-head imaging, remove the fur from the head to reduce signal scattering.

b. This compound Administration:

-

Administer the prepared this compound injection solution via intravenous (tail vein) injection.

c. Imaging:

-

Position the anesthetized mouse on the stage of the imaging system.

-

Acquire images at various time points post-injection (e.g., 5, 10, 30, 60, and 120 minutes) to determine the optimal imaging window for plaque visualization and to assess probe clearance.

-

Use appropriate excitation and emission filters for this compound (Excitation max ~630 nm; Emission max ~654 nm when bound).

d. Data Analysis:

-

Quantify the fluorescence intensity in regions of interest (ROIs) corresponding to Aβ plaques and in adjacent non-plaque regions to determine the signal-to-background ratio.

-

Longitudinal imaging can be performed to track changes in plaque load over time.

Visualizations

Experimental Workflow

Caption: Experimental workflow for in vivo imaging of Aβ plaques with this compound.

This compound Binding and Signal Generation

Caption: Logical diagram of this compound binding to Aβ plaques for fluorescence detection.

References

Mcaad-3 for Sensitive Quantitation of Alzheimer's Pathology: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-β (Aβ) plaques and the intracellular formation of neurofibrillary tangles composed of hyperphosphorylated tau protein. The quantitative assessment of these pathological hallmarks is crucial for understanding disease progression, developing diagnostic tools, and evaluating the efficacy of therapeutic interventions. Mcaad-3 is a near-infrared fluorescent probe that has demonstrated high affinity for Aβ aggregates, making it a valuable tool for the sensitive detection and quantitation of Alzheimer's pathology in preclinical research.[1][2] This document provides detailed application notes and protocols for the use of this compound in the analysis of brain tissue samples.

This compound, an analog of DANIR-2c, possesses the ability to cross the blood-brain barrier, enabling potential in vivo imaging applications in animal models.[2] Upon binding to the β-sheet structures characteristic of amyloid fibrils, this compound exhibits a significant increase in fluorescence intensity, allowing for the clear visualization and measurement of amyloid plaques. This probe can be utilized independently or in combination with other fluorescent dyes, such as BSB, for multi-parametric analysis of amyloid plaque heterogeneity.

Principle of Detection

The application of this compound for amyloid plaque detection is based on its specific binding to the cross-β-sheet conformation of aggregated Aβ peptides. This interaction leads to a significant enhancement of the probe's fluorescence emission, which can be detected and quantified using fluorescence microscopy. The intensity of the fluorescence signal correlates with the amount of fibrillar amyloid deposits, providing a quantitative measure of plaque load.

Caption: this compound binds to amyloid-β fibrils, leading to fluorescence emission.

Quantitative Data

The following tables summarize the key quantitative parameters of this compound for the detection of amyloid plaques.

Table 1: Binding Affinity and Staining Concentrations

| Parameter | Value | Tissue Type | Notes |

| Optimal Staining Concentration | 25 nM | Human AD Brain Sections | Determined based on affinity curves for maximal separation between plaques and background. |

| Fluorescence Intensity Plateau | ≈ 100 nM | 5xFAD Mouse & Human AD Brain | Plaques are efficiently stained at nanomolar concentrations, with the signal reaching a plateau around 100 nM. |

| High Affinity Binding | Substantial staining at 5 nM | Sporadic Human AD Brain | Demonstrates very high affinity for plaques in sporadic AD cases. |

| In Vivo Affinity (Ki) | >106 nM | N/A | Strong affinity for Aβ polymers. |

Experimental Protocols

Protocol 1: Staining of Amyloid Plaques in Brain Tissue Sections

This protocol details the procedure for staining amyloid plaques in formalin-fixed, paraffin-embedded (FFPE) brain sections from both human AD cases and transgenic mouse models.

Materials:

-

This compound (e.g., Abcam, cat. number ab216983)

-

Dimethyl sulfoxide (DMSO) for stock solution

-

Phosphate-buffered saline (PBS)

-

Ethanol

-

Xylene

-

Ethylene glycol

-

Glass jars

-

Shaker

-

Mounting medium (50% PBS:ethylene glycol)

-

Coverslips

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse FFPE sections in xylene to remove paraffin.

-

Rehydrate the sections through a graded series of ethanol concentrations (e.g., 100%, 95%, 70%, 50%).

-

Finally, rinse with distilled water.

-

-

Staining Solution Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Dilute the this compound stock solution in PBS with 10% ethanol to the desired final concentration (e.g., 25 nM for optimal staining).

-

-

Incubation:

-

Incubate the rehydrated brain sections in the this compound staining solution in a glass jar.

-

Place on a shaker at 50 RPM for 24 hours at room temperature, protected from light.

-

-

Rinsing and Mounting:

-

After incubation, rinse the sections in PBS to remove unbound probe.

-

Mount the stained sections on slides using a 50% PBS:ethylene glycol mounting medium and apply a coverslip.

-

-

Imaging:

-

Image the sections using a spectral confocal microscope or a standard fluorescence microscope equipped with appropriate filters for near-infrared fluorescence.

-

Caption: Workflow for staining amyloid plaques with this compound.

Protocol 2: Dual Staining with BSB for Enhanced Plaque Heterogeneity Analysis

For a more detailed analysis of amyloid plaque morphology and conformation, this compound can be used in conjunction with the blue-green fluorescent probe BSB.

Materials:

-

All materials from Protocol 1

-

BSB (e.g., Anaspec, cat. number AA-88300)

Procedure:

-

Deparaffinization and Rehydration: Follow step 1 from Protocol 1.

-

Dual Staining Solution Preparation:

-

Prepare a combined staining solution containing both this compound (25 nM) and BSB (100 nM) in PBS with 10% ethanol.

-

-

Incubation: Follow step 3 from Protocol 1, using the dual staining solution.

-

Rinsing and Mounting: Follow step 4 from Protocol 1.

-

Imaging:

-

Utilize a spectral confocal microscope to capture the distinct emission spectra of both BSB and this compound bound to amyloid deposits.

-

This allows for the differentiation of various plaque morphotypes based on their unique spectral signatures.

-

Co-localization and Specificity Confirmation

To confirm that the this compound signal co-localizes with amyloid deposits, immunohistochemistry (IHC) can be performed following fluorescence imaging.

Procedure:

-

Formic Acid Treatment: After imaging, treat the sections with formic acid to disrupt the β-sheet structures, which will eliminate the this compound signal while retrieving epitopes for antibody binding.

-

Immunohistochemistry:

-

Incubate the sections with primary antibodies against amyloid-β (e.g., clone 4G8) and/or tau (e.g., clone K9JA) overnight at 4°C.

-

Label with appropriate fluorescently tagged secondary antibodies (e.g., Alexa Fluor 488 and 594).

-

Counterstain with DAPI if desired.

-

-

Re-imaging: Re-image the same regions to confirm that the original this compound signal co-localizes with the amyloid-β antibody staining.

Caption: Workflow for validating the specificity of this compound staining.

Applications in Drug Development

-

Preclinical Efficacy Studies: this compound can be used to quantify changes in amyloid plaque load in transgenic animal models following treatment with novel therapeutic agents.

-

High-Content Screening: The robust fluorescence signal of this compound is amenable to automated imaging and analysis, making it suitable for high-content screening of compounds that may modulate amyloid aggregation.

-

Mechanism of Action Studies: By co-localizing this compound with other cellular markers, researchers can investigate the spatial relationship between amyloid plaques and other pathological features, such as neuroinflammation and synaptic loss.

Troubleshooting

-

High Background: Ensure thorough rinsing after incubation to remove unbound probe. The background parenchyma in AD tissue may exhibit slightly higher affinity for this compound compared to control tissue.

-

Weak Signal: Optimize the staining concentration. While 25 nM is a good starting point, concentrations up to 2 µM have been used. Ensure the probe has not degraded by storing it properly.

-